![molecular formula C24H16F2N4 B1677482 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine CAS No. 755753-89-0](/img/structure/B1677482.png)
4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine
Overview
Description
The compound “4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine” is a type of pyridine derivative . Pyridine derivatives are of special interest due to their solubility . They have been found to inhibit multidrug-resistant S. aureus (MRSA) .
Synthesis Analysis
The synthesis of such compounds often involves the use of Michael addition reactions . Chalcone is used as a Michael acceptor in organic synthesis . The Michael addition reaction of 1,3-dicarbonyl compounds such as acetoacetic esters to chalcones leads to the synthesis of cyclohexenone derivatives .Scientific Research Applications
Fluorescent Probes for Cation Detection
One significant application of derivatives of the compound involves the design of fluorescent probes for the detection of metal ions. For instance, novel tridentate ligands based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been developed as fluorescent probes. These compounds exhibit large Stokes shifts, strong blue light emission, and high quantum yields, making them effective for the reversible nanomolar detection of Cu2+ ions through fluorescence quenching phenomena (García et al., 2019).
Advanced Materials in Polymer Science
In the field of materials science, the synthesis of high-performance polymers incorporating pyridine and biphenyl units has been reported. These polymers exhibit notable thermal and mechanical properties, alongside high transparency and distinct optical characteristics. Such attributes highlight the potential of incorporating pyridine derivatives in the design of advanced polymeric materials (Guan et al., 2015).
Coordination Chemistry and Catalysis
The compound and its derivatives find applications in coordination chemistry, where they serve as ligands in the synthesis of metal complexes with potential catalytic activities. For example, complexes derived from tridentate N-donor ligands have shown moderate catalytic activity in ethylene polymerization. The geometric parameters of these ligands allow for efficient shielding of the active site, even with relatively simple aryl groups (Zabel et al., 2008).
Spin Crossover and Magnetic Properties
Another research avenue involves the investigation of spin crossover (SCO) phenomena in iron(II) complexes. Modifications to the 2,6-bis(pyrazol-1-yl)pyridine ligands, such as functionalization with thioamide groups, have led to complexes that exhibit abrupt SCO above room temperature. These findings open up new possibilities for the development of molecular materials with tunable magnetic properties (Attwood et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Org 48762-0, also known as 2HE2MP5Y3G or ORG-48762-0 or 4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine, is a potent, orally active, and selective inhibitor of p38 MAPK . The p38 MAPK is a type of mitogen-activated protein kinase that plays a crucial role in cellular responses to stress and inflammation .
Mode of Action
Org 48762-0 interacts with its target, the p38 MAPK, by inhibiting its activity . This inhibition reduces the release of tumor necrosis factor-alpha (TNFα) , a proinflammatory cytokine, in response to lipopolysaccharide (LPS) stimulation . The EC50 of Org 48762-0, which is a measure of its effectiveness, is 0.1 μM .
Biochemical Pathways
The primary biochemical pathway affected by Org 48762-0 is the MAPK/ERK pathway , specifically the p38 MAPK sub-pathway . By inhibiting p38 MAPK, Org 48762-0 reduces the release of TNFα, thereby modulating the inflammatory response .
Pharmacokinetics
Oral administration of Org 48762-0 in mice has shown drug-like pharmacokinetic properties . The pharmacokinetics were linear up to single doses of 400 mg . The median time to reach maximum concentration (Tmax) ranged from 0.5 to 1.8 hours, and the half-life (T1/2) ranged from 7.0 to 14.4 hours .
Result of Action
The molecular and cellular effects of Org 48762-0’s action include the reduction of LPS-induced TNFα release and the prevention of bone damage in collagen-induced arthritis in mice . Radiological analyses have revealed protection against bone damage for treatments with Org 48762-0 .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of Org 48762-0 are not explicitly mentioned in the available literature, it’s important to note that many drugs’ actions can be influenced by factors such as temperature, pH, and the presence of other substances
properties
IUPAC Name |
4,6-bis(4-fluorophenyl)-2-methyl-5-pyridin-4-ylpyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F2N4/c1-30-14-20-21(15-2-6-18(25)7-3-15)22(16-10-12-27-13-11-16)23(28-24(20)29-30)17-4-8-19(26)9-5-17/h2-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAKTIDYMSNPOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=C(C(=NC2=N1)C3=CC=C(C=C3)F)C4=CC=NC=C4)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
755753-89-0 | |
Record name | ORG-48762-0 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755753890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ORG-48762-0 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HE2MP5Y3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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